Octadecyl p-Toluenesulfonate

説明

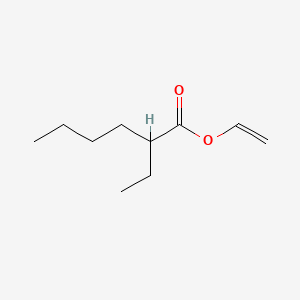

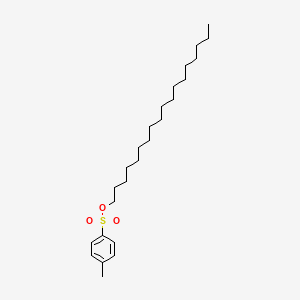

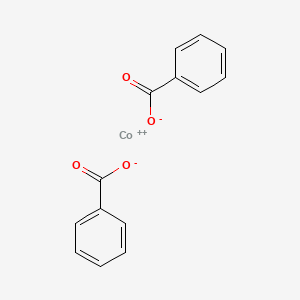

Octadecyl p-Toluenesulfonate, also known as p-Toluenesulfonic Acid Octadecyl Ester or Stearyl p-Toluenesulfonate, is a chemical compound with the molecular formula C25H44O3S . It is a white to almost white powder or crystal .

Synthesis Analysis

Octadecyl p-Toluenesulfonate can be synthesized through a detailed procedure for monodisperse octa(ethylene glycol) p-toluenesulfonate . This method offers completely chromatography-free workup and purification, resulting in higher yields and a lower cost than alternative strategies .Molecular Structure Analysis

The molecular structure of Octadecyl p-Toluenesulfonate is represented by the formula C25H44O3S . It has a molecular weight of 424.68 .Chemical Reactions Analysis

Tosylates, such as Octadecyl p-Toluenesulfonate, are alkylating agents because tosylate is electron-withdrawing as well as a good leaving group . They undergo nucleophilic attack or elimination .Physical And Chemical Properties Analysis

Octadecyl p-Toluenesulfonate is a solid at 20 degrees Celsius . It has a melting point ranging from 56.0 to 59.0 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .科学的研究の応用

Solvolysis Studies

Octadecyl p-Toluenesulfonate has been utilized in solvolysis studies, particularly in understanding the kinetics and product determination in acetolyses. Such research contributes to a deeper understanding of the chemical properties and reactions involving p-Toluenesulfonate derivatives (Lebel & Spurlock, 1964).

Liquid-Crystalline Behavior

This compound has been found significant in the study of thermotropic liquid crystals. Specifically, alkylammonium p-toluenesulfonates exhibit smectogenic behavior, useful in understanding the thermal stability of various mesophases in liquid crystals (Ito, Matsunaga, Matsuzaki & Shimojima, 1989).

Synthesis of Oligo(Ethylene Glycol) Derivatives

In chemical synthesis, Octadecyl p-Toluenesulfonate plays a role in the production of oligo(ethylene glycol) derivatives. This includes methods for creating monodisperse compounds efficiently and without the need for chromatography, showcasing its importance in streamlining synthetic procedures (Wawro, Muraoka, Kato & Kinbara, 2016).

Surface Modification and Hydrophobicity

This chemical is also used in modifying surfaces to achieve specific hydrophobic or hydrophilic properties. For instance, it has been used in the modification of Aerosil 200 to create surfaces with varying degrees of hydrophobicity, contributing to the development of materials with controlled surface characteristics (García, Benito, Guzmán & Tiemblo, 2007).

Capillary Electrochromatography

Octadecyl p-Toluenesulfonate is integral in developing novel stationary phases for capillary electrochromatography (CEC), enhancing separation efficiency and reducing analysis time. This contributes to advancements in chromatographic techniques and analysis (Zhang & Rassi, 1998).

Environmental Analysis

In environmental studies, derivatives of Octadecyl p-Toluenesulfonate have been used for the extraction of trace pollutants from water samples. This highlights its role in environmental monitoring and pollutant analysis (Zhang, Niu, Pan, Shi & Cai, 2010).

Ion-Sensitive Electrode Development

The compound has been employed in the development of ion-sensitive electrodes, which are crucial in various analytical applications. This includes its use in creating liquid membrane electrodes with distinct selectivity and sensitivity characteristics (Hara, Okazaki & Fujinaga, 1981).

将来の方向性

Octadecyl p-Toluenesulfonate is a member of the heterobifunctional oligo(ethylene glycol) derivatives family . The demand for more uniform PEGs has stimulated studies on well-defined, single-molecule polymers . This suggests potential future directions in the synthesis and application of Octadecyl p-Toluenesulfonate and similar compounds.

特性

IUPAC Name |

octadecyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-29(26,27)25-21-19-24(2)20-22-25/h19-22H,3-18,23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSBVVGANRHKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281870 | |

| Record name | Octadecyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecyl p-Toluenesulfonate | |

CAS RN |

3386-32-1 | |

| Record name | 3386-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)